molecular formula C3H8N2S B14817859 Imidazolidine-2-thiol CAS No. 17198-23-1

Imidazolidine-2-thiol

Cat. No.: B14817859
CAS No.: 17198-23-1
M. Wt: 104.18 g/mol
InChI Key: APWIQNJBGHKQRN-UHFFFAOYSA-N
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Description

Imidazolidine-2-thiol, also known as 2-imidazoline-2-thiol, is a heterocyclic compound containing sulfur. It is a derivative of imidazolidine, where the oxygen atom is replaced by a sulfur atom. This compound is of significant interest due to its diverse applications in pharmaceuticals, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidine-2-thiol can be synthesized through various methods. One common approach involves the reaction of ethylenediamine with carbon disulfide in the presence of a base, such as sodium hydroxide. This reaction yields this compound along with other by-products .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Imidazolidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of imidazolidine-2-thiol involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

17198-23-1

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

imidazolidine-2-thiol

InChI

InChI=1S/C3H8N2S/c6-3-4-1-2-5-3/h3-6H,1-2H2

InChI Key

APWIQNJBGHKQRN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)S

Origin of Product

United States

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